

# Application Notes for GSK864: A Potent and Selective Mutant IDH1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | GSK864  |
| Cat. No.:      | B607869 |

[Get Quote](#)

## Introduction

**GSK864** is a potent, selective, and allosteric chemical probe inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).<sup>[1][2][3]</sup> Mutations in the IDH1 enzyme, particularly at the R132 residue (e.g., R132C, R132H, R132G), are driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.<sup>[4][5]</sup> These mutations confer a neomorphic (new) function, causing the enzyme to convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).<sup>[4][5]</sup> Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.<sup>[4][6]</sup>

**GSK864** acts by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.<sup>[2][4]</sup> This selectively inhibits the production of 2-HG in cells harboring IDH1 mutations.<sup>[3][4]</sup> The reduction in 2-HG levels can reverse the associated hypermethylation patterns and induce differentiation in cancer cells.<sup>[4]</sup> Due to its pharmacokinetic properties, **GSK864** is suitable for *in vivo* studies in mouse models to investigate the therapeutic potential of targeting mutant IDH1.<sup>[3][4]</sup>

## Quantitative Data Summary

The following table summarizes key quantitative data for **GSK864** based on published studies.

| Parameter                           | Value                                                                                                                                                                                    | Source(s)                               |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Weight                    | 558.60 g/mol                                                                                                                                                                             | <a href="#">[1]</a>                     |
| Mechanism of Action                 | Allosteric inhibitor of mutant IDH1                                                                                                                                                      | <a href="#">[2]</a>                     |
| IC <sub>50</sub> Values (Enzymatic) | <ul style="list-style-type: none"><li>• IDH1 R132C: 8.8 nM, 9 nM• IDH1 R132H: 15.2 nM, 15 nM• IDH1 R132G: 16.6 nM, 17 nM</li></ul>                                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| EC <sub>50</sub> Value (Cell-based) | 320 nM (in HT1080 fibrosarcoma cells with R132C IDH1 mutant, measuring 2-HG production)                                                                                                  | <a href="#">[1]</a> <a href="#">[4]</a> |
| In Vivo Dosage (Mice)               | 150 mg/kg to 213 mg/kg                                                                                                                                                                   | <a href="#">[1]</a> <a href="#">[4]</a> |
| Route of Administration             | Intraperitoneal (IP) Injection                                                                                                                                                           | <a href="#">[1]</a> <a href="#">[4]</a> |
| Vehicle Formulation                 | Propylene Glycol : DMSO : PEG400 : H <sub>2</sub> O (16.7 : 3.3 : 40 : 40)                                                                                                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| Injection Volume                    | 10 mL/kg                                                                                                                                                                                 | <a href="#">[1]</a> <a href="#">[4]</a> |
| Solubility (in vitro)               | <ul style="list-style-type: none"><li>• DMSO: ≥ 100 mg/mL (requires ultrasonic assistance)</li><li>• DMF: 20 mg/mL • Ethanol: 20 mg/mL • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL</li></ul> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Storage (Powder)                    | -20°C for 3 years; 4°C for 2 years                                                                                                                                                       | <a href="#">[1]</a>                     |
| Storage (In Solvent)                | -80°C for 2 years; -20°C for 1 year                                                                                                                                                      | <a href="#">[1]</a>                     |

## Experimental Protocols

# Protocol 1: Formulation of GSK864 for Intraperitoneal Injection

This protocol describes the preparation of a **GSK864** formulation suitable for intraperitoneal (IP) injection in mice, based on the vehicle used in published xenograft studies.[\[1\]](#)[\[4\]](#)

## Materials:

- **GSK864** powder
- Propylene Glycol (PG)
- Dimethyl sulfoxide (DMSO), new and unopened recommended
- Polyethylene glycol 400 (PEG400)
- Sterile Water for Injection ( $H_2O$ )
- Sterile conical tubes (15 mL or 50 mL)
- Pipettes and sterile tips
- Vortex mixer
- (Optional) Sonicator

## Procedure:

- Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the dosage (e.g., 213 mg/kg at 10 mL/kg). For a final concentration of 21.3 mg/mL to achieve a 213 mg/kg dose in a 10 mL/kg injection volume, calculate the required mass of **GSK864**.
- Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the specified ratio: 16.7% PG, 3.3% DMSO, 40% PEG400, and 40%  $H_2O$ .
  - Example for 10 mL of vehicle:

- Add 1.67 mL of Propylene Glycol.
- Add 0.33 mL of DMSO.
- Add 4.0 mL of PEG400.
- Add 4.0 mL of sterile Water.

• Dissolve **GSK864**:

- Weigh the required amount of **GSK864** powder.
- First, dissolve the **GSK864** powder in the DMSO component of the vehicle. It is crucial to ensure complete dissolution. Use of an ultrasonic bath may be necessary.[1]
- Gradually add the other vehicle components (PG, PEG400, H<sub>2</sub>O) to the DMSO-**GSK864** mixture while vortexing continuously to ensure a homogenous solution.

• Final Preparation:

- Once all components are mixed, vortex the final solution thoroughly.
- If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
- The final prepared formulation should be stored appropriately. For short-term use, it can be kept at 4°C, but for longer periods, follow the storage guidelines for solutions (-20°C or -80°C).[1]

## Protocol 2: General Procedure for Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for administering the prepared **GSK864** formulation via IP injection.

### Materials:

- Prepared **GSK864** formulation

- Mouse restrainer or proficiency in manual restraint
- Sterile syringes (e.g., 1 mL)
- Sterile needles, 25-30 gauge<sup>[7]</sup>
- 70% Alcohol or other suitable skin disinfectant<sup>[7][8]</sup>
- Gauze or cotton swabs
- Sharps disposal container

Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail. The animal should be turned to have its abdomen facing upwards (dorsal recumbency).<sup>[7][8]</sup>
- Identify Injection Site: The preferred site for IP injection is the mouse's lower right abdominal quadrant.<sup>[7][9]</sup> This location avoids major organs such as the cecum and urinary bladder.<sup>[7]</sup> Tilt the animal's head slightly downward to help shift the abdominal organs cranially.<sup>[7][9]</sup>
- Prepare the Site: Swab the injection site with 70% alcohol and allow it to dry.<sup>[7][8]</sup>
- Perform the Injection:
  - Draw the calculated volume of the **GSK864** formulation into the syringe. Ensure there are no air bubbles.
  - Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.  
<sup>[7]</sup>
  - Gently penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.
- Aspirate: Before injecting, slightly pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel, the intestines, or the bladder.<sup>[8]</sup>

- If blood or any yellowish/brown fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
- If no fluid is drawn back, proceed with the injection.
- Administer the Substance: Inject the solution smoothly and steadily.
- Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage.[7] Monitor the animal for a few minutes post-injection for any signs of distress, leakage from the injection site, or adverse reactions.

## Visualizations

### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK864 | Structural Genomics Consortium [thesgc.org]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDH1 R132H inhibitors and how do they work? [synapse.patsnap.com]
- 6. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- To cite this document: BenchChem. [Application Notes for GSK864: A Potent and Selective Mutant IDH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607869#gsk864-formulation-for-intraperitoneal-injection-in-mice>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)